molecular formula C5H4Br2N2O2S B186718 4,6-Dibromo-2-(methylsulfonyl)pyrimidine CAS No. 172899-12-6

4,6-Dibromo-2-(methylsulfonyl)pyrimidine

Cat. No.: B186718
CAS No.: 172899-12-6
M. Wt: 315.97 g/mol
InChI Key: YHDFDQSMZGFUGV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions and a methylsulfonyl group at the 2 position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(methylsulfonyl)pyrimidine typically involves the bromination of 2-(methylsulfonyl)pyrimidine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amines or thiols.

Scientific Research Applications

4,6-Dibromo-2-(methylsulfonyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(methylsulfonyl)pyrimidine involves its interaction with various molecular targets. The bromine atoms and the methylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound can inhibit enzymes by binding to their active sites or by modifying key functional groups.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
  • 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
  • 4,6-Difluoro-2-(methylsulfonyl)pyrimidine

Comparison: 4,6-Dibromo-2-(methylsulfonyl)pyrimidine is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or methyl groups. This makes the compound more reactive in certain substitution reactions and can influence its biological activity. The methylsulfonyl group adds to its versatility by providing a site for further functionalization.

Properties

IUPAC Name

4,6-dibromo-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFDQSMZGFUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599264
Record name 4,6-Dibromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172899-12-6
Record name 4,6-Dibromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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